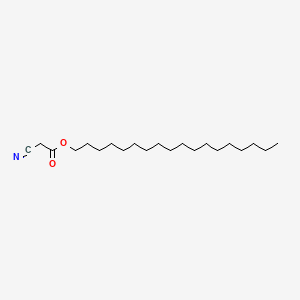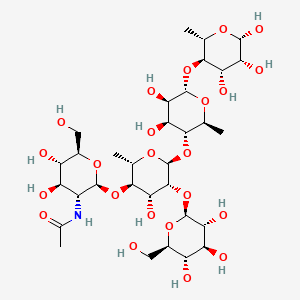
Lactosillan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactosillan is a thiopeptide antibiotic produced by the bacterium Lactobacillus gasseri. It was discovered and purified in 2014 and is known for its potential as a novel antibiotic to combat infections resistant to many other antibiotics . This compound is encoded by biosynthetic gene clusters in Lactobacillus gasseri, which is one of the most common bacteria in the human vaginal microbiome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lactosillan is synthesized by a biosynthetic gene cluster (bgc66) located on a plasmid in Lactobacillus gasseri . The synthesis involves multiple genes that code for proteins performing specific functions in the production of this compound. The process includes the formation of a thiopeptide structure through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus gasseri under controlled conditions to optimize the yield of the antibiotic. The bacteria are grown in bioreactors with specific nutrient media, and the antibiotic is extracted and purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Lactosillan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiopeptide structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Lactosillan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiopeptide synthesis and reactions.
Biology: Investigated for its role in the human microbiome and its interactions with other microorganisms.
Medicine: Explored as a potential antibiotic to treat infections resistant to conventional antibiotics.
Industry: Used in the development of new antimicrobial agents and preservatives for food and pharmaceuticals.
Wirkmechanismus
Lactosillan exerts its effects by binding to specific molecular targets in bacterial cells, disrupting their cell membrane integrity and leading to cell death . The primary target is the mannose phosphotransferase system (man-PTS), which is involved in sugar transport and metabolism in bacteria . This compound binds to the man-PTS, causing membrane leakage and cell death.
Vergleich Mit ähnlichen Verbindungen
Lactococcin A: Another thiopeptide antibiotic with a similar mechanism of action.
Nisin: A well-known thiopeptide antibiotic used in food preservation.
Subtilin: A thiopeptide antibiotic produced by Bacillus subtilis.
Uniqueness: Lactosillan is unique due to its specific production by Lactobacillus gasseri and its potential to combat antibiotic-resistant infections. Unlike other thiopeptide antibiotics, this compound has a distinct biosynthetic pathway and molecular structure that confer unique biological properties.
Eigenschaften
CAS-Nummer |
83712-86-1 |
|---|---|
Molekularformel |
C32H55NO23 |
Molekulargewicht |
821.8 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5R,6S)-4,5,6-trihydroxy-2-methyloxan-3-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO23/c1-7-24(18(41)20(43)28(47)48-7)54-30-22(45)19(42)25(8(2)49-30)55-32-27(56-31-21(44)17(40)15(38)12(6-35)52-31)23(46)26(9(3)50-32)53-29-13(33-10(4)36)16(39)14(37)11(5-34)51-29/h7-9,11-32,34-35,37-47H,5-6H2,1-4H3,(H,33,36)/t7-,8-,9-,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
LGNAXCRAGJPZAU-LVDOCHHTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


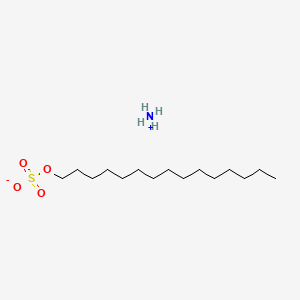
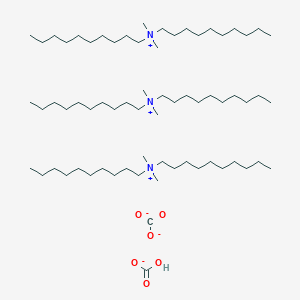

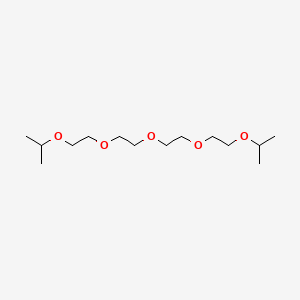
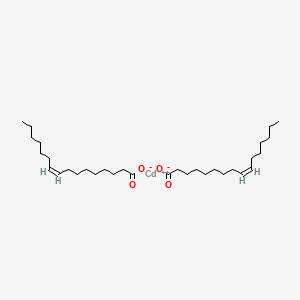
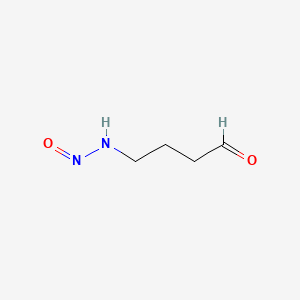

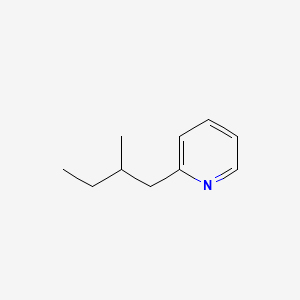
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

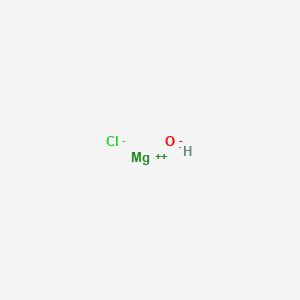
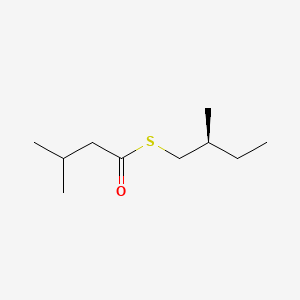
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
